molecular formula C25H25ClFN3O2 B12714157 Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride CAS No. 83736-66-7

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride

Cat. No.: B12714157
CAS No.: 83736-66-7
M. Wt: 453.9 g/mol
InChI Key: YQVMVYBMSPRKEA-UHFFFAOYSA-N
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Description

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzamide moiety linked to a fluorophenyl group and a benzodiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of fluorinated pyridines, which are synthesized through selective reactions with N-fluoropyridinium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to changes in neuronal excitability and can produce sedative, anxiolytic, and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride is unique due to its specific combination of functional groups and its benzodiazepine ring structure

Properties

CAS No.

83736-66-7

Molecular Formula

C25H25ClFN3O2

Molecular Weight

453.9 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]-3-methoxybenzamide;hydrochloride

InChI

InChI=1S/C25H24FN3O2.ClH/c1-29-18(16-28-25(30)17-8-7-9-19(14-17)31-2)15-27-24(20-10-3-5-12-22(20)26)21-11-4-6-13-23(21)29;/h3-14,18H,15-16H2,1-2H3,(H,28,30);1H

InChI Key

YQVMVYBMSPRKEA-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CC(=CC=C4)OC.Cl

Origin of Product

United States

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